2-Hydroxymethyl-6-methoxy-1,4-benzoquinone
Description
Contextualization within the Benzoquinone Chemical Class
2-Hydroxymethyl-6-methoxy-1,4-benzoquinone belongs to the broader class of organic compounds known as benzoquinones. Specifically, it is a derivative of p-benzoquinone, also known as 1,4-benzoquinone (B44022), which is characterized by a six-membered benzene (B151609) ring where two hydrogen atoms are replaced by two ketone groups at opposite positions (positions 1 and 4). nih.gov The fundamental 1,4-benzoquinone structure is the core of numerous molecules that are vital in biological systems, primarily for their role as electron carriers and oxidizing agents.
The specific identity of this compound is defined by the substituents attached to the quinone ring. In this case, a hydroxymethyl group (-CH₂OH) is located at position 2 and a methoxy (B1213986) group (-OCH₃) is at position 6. This substitution pattern distinguishes it from other naturally occurring and synthetic benzoquinones and influences its chemical properties and reactivity.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈O₄ scbt.comncats.io |
| Molecular Weight | 168.15 g/mol scbt.comncats.io |
| CAS Number | 50827-57-1 scbt.com |
| Appearance | Solid (form may vary) |
| Melting Point | 155-157°C alfa-chemistry.comchembk.com |
| Density | 1.32 g/cm³ alfa-chemistry.com |
Significance in Natural Product Research and Biological Systems
Quinones are a widespread class of compounds found extensively in nature, including in plants, fungi, and bacteria, where they play crucial roles in biological processes like electron transfer and oxidative phosphorylation. nih.gov While many benzoquinone derivatives have been isolated from natural sources, the specific natural origin of this compound is not extensively documented in current scientific literature. However, structurally similar compounds have been identified in various organisms. For instance, other 2-methoxy-6-alkyl-1,4-benzoquinones, such as 2-methoxy-6-methyl-1,4-benzoquinone from fungal species like Antrodia cinnamomea nih.gov and 2-methoxy-6-pentadecyl-1,4-benzoquinone from Iris plants nih.gov, highlight the presence of this core scaffold in the natural world.
The biological significance of this compound is an area that requires further exploration. It is commercially cataloged for research use as a potential enhancer of electron transfer processes, a function characteristic of the quinone chemical class. scbt.com The biological activities of related benzoquinones are diverse, ranging from antitumor to antibiotic properties, often linked to their ability to act as electrophiles or to generate reactive oxygen species. nih.govchemotechnique.se The presence of both a hydroxymethyl and a methoxy group on the quinone ring suggests a unique electronic and steric profile that could modulate such activities, though specific studies are limited.
Overview of Current Research Trajectories and Future Prospects
Currently, dedicated research on this compound is not widespread. Much of the related academic work focuses on the synthesis and reactivity of the broader benzoquinone class. For example, synthetic routes to various substituted 6-methoxybenzothiazoles have utilized 1,4-benzoquinone as a starting material, demonstrating the utility of the core structure as a versatile building block in organic synthesis. arkat-usa.orgresearchgate.net
Future research prospects for this compound are promising and could follow several trajectories:
Synthetic Methodology: Developing novel and efficient synthetic pathways to this specific compound and its derivatives could open doors for more detailed study. Research into the photochemistry of related hydroxybenzyl alcohols, which can generate highly reactive quinone methide intermediates, provides a potential, though complex, avenue for creating such substituted quinones. rsc.orguvic.ca
Natural Product Discovery: Further phytochemical screening of plants, fungi, and marine organisms may yet identify a natural source for this compound, which would provide significant insight into its biosynthetic pathway and ecological role.
Biological Activity Screening: Given its classification as a quinone and its availability for research, a systematic evaluation of its biological properties is a logical next step. Investigations could explore its potential antioxidant, cytotoxic, or antimicrobial activities, comparing its efficacy and mechanisms of action to more well-studied benzoquinones. The cataloged function as an electron transfer enhancer warrants further investigation in biological models. scbt.com
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-3-6(10)2-5(4-9)8(7)11/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBZHWTQGYVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=C(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198858 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
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Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50827-57-1 | |
| Record name | 2-Hydroxymethyl-6-methoxybenzoquinone | |
| Source | ChemIDplus | |
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| Record name | 50827-57-1 | |
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| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-(hydroxymethyl)-6-methoxy- | |
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| Record name | 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone | |
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| Record name | 2-HYDROXYMETHYL-6-METHOXYBENZOQUINONE | |
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Synthetic Strategies and Chemical Derivatization of 2 Hydroxymethyl 6 Methoxy 1,4 Benzoquinone and Its Analogues
Foundational Synthetic Approaches to Benzoquinones
The construction of the 1,4-benzoquinone (B44022) scaffold is a pivotal step in organic synthesis, with several reliable methods available. These approaches typically involve the oxidation of appropriately substituted aromatic precursors.
The oxidation of phenolic and related compounds is the most common route to 1,4-benzoquinones. The choice of starting material—phenol (B47542), hydroquinone (B1673460), or a dimethoxybenzene derivative—dictates the necessary oxidizing agent and reaction conditions.
Phenols: Phenols can be directly oxidized to p-benzoquinones. libretexts.org This transformation requires potent oxidizing agents due to the stability of the aromatic ring. A classic method is the Teuber reaction, which employs Fremy's salt, (KSO₃)₂NO. jetir.org Other common oxidants include chromic acid, which can produce p-benzoquinone from phenol itself. libretexts.orglibretexts.org The mechanism often involves the initial formation of a phenoxy radical, followed by further oxidation. The hydroxyl group of the phenol directs the oxidation to the para position, leading to the formation of hydroquinone, which is then rapidly oxidized to the corresponding benzoquinone under the reaction conditions. echemi.comstackexchange.com
Hydroquinones: As the reduced form of benzoquinones, hydroquinones are readily oxidized. This conversion is a facile redox process and can be achieved with a wide array of milder oxidizing agents. libretexts.org Common reagents include silver oxide, manganese dioxide, ferric chloride, and ceric ammonium nitrate (CAN). jetir.org The oxidation of hydroquinone to benzoquinone is a crucial physiological reaction and can even be catalyzed by copper salts in the presence of molecular oxygen, highlighting the ease of this transformation. jetir.org
Dimethoxybenzenes: 1,4-Dimethoxybenzenes serve as stable and convenient precursors to 1,4-benzoquinones. The conversion is achieved through oxidative demethylation, which can proceed via two main pathways: direct oxidation or a two-step demethylation-oxidation process. acs.orgnih.gov While the two-step method involving demethylation with reagents like BBr₃ followed by oxidation is effective, direct oxidative demethylation is often more attractive. scielo.br Reagents such as ceric ammonium nitrate (CAN), argentic oxide (AgO), and nitric acid have been successfully used for this purpose. acs.orgscielo.br More recently, N-bromosuccinimide (NBS) in aqueous THF with a catalytic amount of sulfuric acid has been shown to be a mild and efficient agent for the oxidative demethylation of fused 1,4-dimethoxybenzene systems. acs.orgnih.gov
A summary of common oxidizing agents for these precursors is presented below.
| Precursor | Oxidizing Agent | Typical Conditions | Reference |
| Phenol | Fremy's Salt [(KSO₃)₂NO] | Aqueous solution | jetir.orglibretexts.org |
| Phenol | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Acidic, aqueous | vedantu.com |
| Hydroquinone | Ceric Ammonium Nitrate (CAN) | Acetonitrile-water | jetir.org |
| Hydroquinone | Silver(I) Oxide (Ag₂O) | Benzene (B151609) | jetir.org |
| 1,4-Dimethoxybenzene | Ceric Ammonium Nitrate (CAN) | Acetonitrile-water | acs.orgscielo.br |
| 1,4-Dimethoxybenzene | Argentic Oxide (AgO) | Nitric Acid | acs.orgscielo.br |
| Fused 1,4-Dimethoxybenzenes | N-Bromosuccinimide (NBS) | aq. THF, cat. H₂SO₄ | acs.orgnih.gov |
Electrochemical methods offer a green and efficient alternative for the synthesis of benzoquinones, avoiding the need for stoichiometric chemical oxidants. scielo.br Anodic oxidation is a primary route for these transformations.
The electrosynthesis of benzoquinone can be achieved by the anodic oxidation of precursors like phenol or hydroquinone. jetir.org For instance, the oxidation of phenol in acetonitrile-water mixtures using lead dioxide (PbO₂) electrodes has been reported to achieve conversions of 61-74%. scielo.brresearchgate.net The process involves the anodic oxidation of the phenol to a phenoxy radical, which can then be converted to the hydroquinone and subsequently oxidized to the benzoquinone. acs.org
Similarly, 1,4-dimethoxybenzenes can be electrochemically oxidized to provide benzoquinone derivatives. The anodic oxidation of substituted 1,4-dimethoxybenzenes in methanolic potassium hydroxide at a platinum anode yields benzoquinone bisacetals, which can then be hydrolyzed to the corresponding monoacetals. rsc.orgtandfonline.com This methodology provides a simple and inexpensive route to functionalized benzoquinone precursors. tandfonline.com The electrochemical approach allows for fine-tuning of the reaction potential, which can enhance selectivity and yield. researchgate.net
| Precursor | Electrode Material | Electrolyte/Solvent | Product Type | Reference |
| Phenol | α-PbO₂, β-PbO₂ | Acetonitrile-water, H₂SO₄ | Benzoquinone | scielo.brresearchgate.net |
| Hydroquinone | Not specified | Aqueous H₂SO₄, NaBr | Benzoquinone | acs.org |
| 1,4-Dimethoxybenzenes | Platinum (Pt) | Methanolic KOH | Benzoquinone bis-acetal | rsc.orgtandfonline.com |
Directed Synthesis of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone Derivatives
Achieving the specific substitution pattern of this compound requires synthetic methods that offer high regioselectivity.
The introduction of alkyl groups onto a benzoquinone ring can be accomplished through reductive alkylation. A notable method involves the reaction of quinones with trialkylboranes. acs.orgacs.org This reaction proceeds rapidly at room temperature and is highly exothermic. acs.org The process involves the 1,4-addition of an alkyl group from the trialkylborane to the quinone's α,β-unsaturated system, followed by a tautomerization to yield a 2-alkylhydroquinone. Subsequent oxidation is then required to generate the corresponding 2-alkyl-1,4-benzoquinone. This method is particularly useful as trialkylboranes are tolerant of many functional groups and can be prepared from a wide variety of olefins via hydroboration. acs.orgthieme-connect.de Only one alkyl group is typically transferred from the trialkylborane. thieme-connect.de
The regioselectivity of conjugate additions to substituted benzoquinones is influenced by both electronic and steric factors of the substituents already on the ring. researchgate.net For a methoxy-substituted benzoquinone, the electron-donating nature of the methoxy (B1213986) group can direct incoming nucleophiles to specific positions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. In the context of quinone synthesis, these methods can be used to introduce aryl or other organic fragments. For instance, a catalytic method for synthesizing methoxyaryl-substituted 1,4-benzoquinones has been developed via the oxidative coupling of 2-methoxy-1,4-benzoquinone with methoxyarenes. scielo.br This reaction is effectively catalyzed by a Pd(OAc)₂/heteropoly acid system, using dioxygen as the terminal oxidant. scielo.brscielo.br
Direct C-H functionalization of quinones has also been achieved using boronic acids in the presence of a silver(I) nitrate catalyst and a persulfate co-oxidant. nih.gov This reaction is presumed to proceed through a nucleophilic radical addition to the quinone, followed by in situ reoxidation of the resulting dihydroquinone. nih.gov This approach allows for the direct arylation and alkylation of the quinone core under mild conditions.
Hydroxymethylation is a chemical process that installs a hydroxymethyl (-CH₂OH) group onto a substrate. wikipedia.org This is the key transformation required to introduce the C2-substituent of this compound. A common method for hydroxymethylation involves the reaction of formaldehyde (B43269) with a nucleophilic carbon. In the context of aromatic systems, this can be achieved under various conditions, often involving base or acid catalysis. For benzoquinones, which are electrophilic, direct hydroxymethylation can be challenging. A more common strategy involves the functionalization of a precursor, such as a hydroquinone or dimethoxybenzene, prior to oxidation. For example, a protected form of the hydroxymethyl group could be introduced onto a hydroquinone derivative, followed by deprotection and oxidation to yield the final hydroxymethylated benzoquinone.
Transformation and Conversion of Hydroxyquinones
Hydroxyquinones, including this compound, are a class of quinoid compounds characterized by the presence of at least one hydroxyl group directly attached to the quinone ring. researchgate.net This functional group imparts specific reactivity to the molecule, making it a versatile starting material for the synthesis of a wide array of derivatives through various chemical transformations. researchgate.net These reactions are crucial for creating analogues with modified electronic and steric properties, which is essential in the development of new materials and biologically relevant molecules.
Esterification and Etherification for Functional Group Manipulation
The hydroxyl group on the quinone ring can be readily converted into ester or ether functionalities. mdpi.com These transformations are often necessary steps for subsequent reactions or for studying the structure-activity relationships of certain derivatives. mdpi.com
Esterification: This process typically involves reacting the hydroxyquinone with an acylating agent, such as an acid anhydride or acyl chloride, often in the presence of a base or an acid catalyst. mdpi.com For instance, the formation of triflate esters is a key example of functional group manipulation that prepares the quinone for cross-coupling reactions. mdpi.com While conventional methods are generally effective, challenges can arise, particularly with dihydroxyquinones. The preparation of 2,5-diacetoxy-1,4-benzoquinone from its dihydroxy precursor is achieved via a two-step procedure involving the formation of an intermediate quinone-pyridine complex before the final addition of acetic anhydride. mdpi.com
Etherification: The conversion of the hydroxyl group to an ether is another common strategy. This can be accomplished using various alkylating agents. For example, electrochemical reductive methylation has been proposed as an effective method for protecting the hydroxyquinone functionality, yielding aromatic methyl ethers of the reduced quinone. mdpi.com
These functional group manipulations are summarized in the table below.
| Transformation | Reagents | Product Type | Significance |
| Esterification | Acetic Anhydride, Pyridine | Acetoxyquinone | Protection of hydroxyl group, modification of electronic properties. mdpi.com |
| Triflation | Triflic Anhydride | Quinone Triflate | Precursor for cross-coupling reactions. mdpi.com |
| Etherification | Alkyl Halides, Base | Alkoxyquinone | Functional group protection, analogue synthesis. mdpi.com |
| Reductive Methylation | Electrochemical Methods | Aromatic Methyl Ether | Protection of the hydroxyquinone system. mdpi.com |
Cyclization Reactions to Form Six-Membered Pyran Derivatives
The synthesis of six-membered pyran rings fused to a quinone core is a significant transformation, as many natural products feature this structural motif. mdpi.com The primary strategy to achieve this is through the oxidative cyclization of a 3-alkenyl-2-hydroxy-1,4-quinone derivative. mdpi.com This intramolecular reaction leads to the formation of either ortho- or para-quinone pyran derivatives, depending on the substrate and reaction conditions. mdpi.com The reaction typically proceeds through a free-radical mechanism. mdpi.com While specific examples involving this compound are not detailed, the general methodology is broadly applicable to substituted hydroxyquinones.
Regioselective Photoaddition Reactions Leading to Dihydrofuran/Furan Analogues
Photochemical reactions provide a powerful tool for constructing complex heterocyclic systems from hydroxyquinones. Specifically, regioselective [3+2] photoaddition reactions between 2-hydroxy-1,4-naphthoquinones and various alkenes have been developed. researchgate.net This method allows for a one-step synthesis of 2,3-dihydronaphtho[2,3-b]furan-4,9-diones. researchgate.net The reaction is noted for its regioselectivity and serves as a key step in the synthesis of certain antitumor natural products. researchgate.net This photochemical approach highlights a modern strategy for creating furan-fused quinone analogues.
Oxidative Rearrangement to Lactone Derivatives
Under specific oxidative conditions, hydroxyquinones can undergo an oxidative rearrangement, often accompanied by ring contraction, to yield lactone derivatives. mdpi.com For example, heating 3,5,6-trisubstituted-2-hydroxy-1,4-benzoquinones or 3,6-disubstituted-2,5-dihydroxy-1,4-benzoquinones in a mixture of dimethyl sulfoxide and acetic anhydride results in good yields of the corresponding lactones. mdpi.com This transformation represents a significant structural modification of the benzoquinone core, converting the six-membered carbocyclic ring into a five-membered lactone ring.
Synthesis of Bioreductive Quinone Analogues
Quinones are well-known for their ability to undergo reduction in biological systems, a property leveraged in the design of bioreductive agents. jackwestin.comsciforum.net The synthesis of quinone analogues is aimed at fine-tuning this redox behavior and introducing other functionalities. The core structure of this compound can be modified to produce a variety of analogues with potential bioreductive applications.
Indolequinone Synthesis via Bromoquinone-Enamine Reactions
A versatile and practical method for synthesizing the indolequinone framework involves the reaction of bromoquinones with enamines. nih.govresearchgate.net This copper(II)-mediated reaction provides a regiospecific route to the indolequinone core, which is present in numerous biologically active compounds, including the anticancer agent Mitomycin C. nih.gov
The general procedure involves heating a mixture of a bromoquinone, an enamine, copper(II) acetate (B1210297) monohydrate, and potassium carbonate in a suitable solvent like acetonitrile (B52724). nih.gov The reaction is scalable and tolerates a wide range of functional groups on both the bromoquinone and the enamine, allowing for the rapid generation of a diverse library of indolequinone analogues. nih.govnih.gov This method can be extended to synthesize related structures such as pyrroloindolequinones and N-aminoquinones. nih.gov
The table below summarizes key aspects of this synthetic reaction.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Key Features |
| Bromoquinone | Enamine | Cu(OAc)₂·H₂O, K₂CO₃ | Indolequinone | Regiospecific, broad substrate scope, scalable. nih.govnih.gov |
This synthetic route is crucial for accessing complex structures that have applications in the design of bioreductive prodrugs. nih.gov
Design and Synthesis of DNA Alkylating Benzoquinone Derivatives
The transformation of benzoquinones into potent DNA alkylating agents is a significant strategy in the development of anticancer therapeutics. The core principle of this approach is the design of molecules that can be selectively activated in tumor environments to form highly reactive species capable of covalently binding to DNA, ultimately leading to cell death. A key design element is the incorporation of latent alkylating functionalities onto the benzoquinone scaffold, which is engineered for bioreductive activation.
A prominent example that illustrates this design philosophy is the development of 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone, known as RH1. nih.govincanthera.comnih.gov This compound is a close analogue of this compound, differing by the presence of a methyl group instead of a methoxy group at the 6-position and the addition of two aziridinyl groups, which serve as the DNA alkylating moieties. The design of RH1 is predicated on its ability to be bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govincanthera.comaacrjournals.org
Design Principles
The design of DNA alkylating benzoquinones like RH1 involves several key considerations:
Bioreductive Activation: The quinone core is an ideal trigger for drug activation. Many solid tumors exhibit higher levels of reductases, such as NQO1, compared to normal tissues. nih.gov These enzymes catalyze the two-electron reduction of the quinone to a hydroquinone. incanthera.comaacrjournals.org This reduction dramatically increases the electron density of the ring system, which in turn activates the appended alkylating groups.
Alkylating Moieties: Aziridine rings are potent electrophiles once activated. nih.gov In the neutral quinone state, the aziridinyl groups are relatively unreactive. However, following the reduction to the hydroquinone, the pKa of the aziridine nitrogen increases, leading to protonation under physiological conditions. nih.govutwente.nl This protonation strains the three-membered ring, making it highly susceptible to nucleophilic attack by DNA bases, such as guanine.
Bifunctionality: The presence of two aziridinyl groups allows the molecule to act as a bifunctional alkylating agent. This means it can react with two different nucleophilic sites on DNA. When these sites are on opposite strands of the DNA helix, the result is an interstrand cross-link. aacrjournals.orgwikipedia.org These cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for replication and transcription, and are difficult for cellular repair mechanisms to resolve. aacrjournals.org
Synthesis of Aziridinyl Benzoquinone Derivatives
The synthesis of diaziridinyl benzoquinones generally involves the nucleophilic addition of aziridine to a suitably substituted benzoquinone precursor. While the specific synthesis of a DNA alkylating derivative starting from this compound is not detailed in the reviewed literature, the synthesis of analogues like RH1 and other bis-aziridinyl quinones provides a clear synthetic blueprint.
A general synthetic approach involves:
Starting Material: A precursor benzoquinone with leaving groups (e.g., halogens or methoxy groups) at the positions desired for substitution.
Nucleophilic Substitution: Reaction of the precursor with an excess of aziridine. The reaction is typically carried out in an organic solvent. The nucleophilic aziridine displaces the leaving groups on the benzoquinone ring to form the mono- and subsequently the bis-aziridinyl product. For instance, the synthesis of a dimeric naphthoquinone analogue involved reacting a dichloro-substituted precursor with aziridine to yield the bis-aziridinyl product. nih.gov
The stability of these compounds can be influenced by pH. Acidic conditions can lead to the opening of the aziridine ring, while basic conditions may cause nucleophilic displacement of the entire ring. nih.gov
Detailed Research Findings: The Case of RH1
Preclinical studies on RH1 have validated its design as a potent, bioreductively activated DNA alkylating agent.
Enzymatic Activation and Cytotoxicity: The cytotoxicity of RH1 shows a strong correlation with the cellular activity of the NQO1 enzyme. nih.govaacrjournals.org Tumor cell lines with high levels of NQO1 are significantly more sensitive to RH1. nih.govnih.gov Studies have shown that other reductases, such as NQO2 and xanthine oxidase, can also metabolize RH1, although NQO1 is considered the principal determinant of its bioactivation in many tumor types. nih.govincanthera.com
DNA Cross-linking: Upon activation, RH1 forms a hydroquinone that becomes a potent DNA cross-linking agent. incanthera.comaacrjournals.org The formation of DNA interstrand cross-links has been demonstrated in vitro at nanomolar concentrations of the drug. incanthera.comaacrjournals.org In studies using primary tumor cultures, RH1 was shown to induce significantly higher levels of DNA cross-links at lower doses compared to conventional chemotherapeutics like mitomycin C or cisplatin. incanthera.comaacrjournals.org The ability to form these highly lethal DNA lesions is central to its antitumor activity.
The table below summarizes the key characteristics of RH1 as a DNA alkylating agent based on preclinical research.
| Property | Description | Reference |
|---|---|---|
| Compound Name | RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone) | nih.govincanthera.com |
| Design Principle | Bioreductive prodrug designed for selective activation in tumors. | nih.govaacrjournals.org |
| Activating Enzyme | Primarily NAD(P)H:quinone oxidoreductase 1 (NQO1). | nih.govaacrjournals.org |
| Mechanism of Action | Reduction of quinone to hydroquinone, followed by protonation of aziridine rings and subsequent DNA alkylation. | incanthera.comnih.gov |
| Primary DNA Lesion | DNA interstrand cross-links. | aacrjournals.org |
| Key Feature | Increased cytotoxicity in cells overexpressing NQO1, suggesting tumor selectivity. | nih.gov |
The research on RH1 provides a successful proof-of-concept for the design and synthesis of DNA alkylating derivatives based on the 2-hydroxymethyl-1,4-benzoquinone scaffold. By incorporating bifunctional alkylating groups like aziridines and leveraging tumor-specific enzyme overexpression, it is possible to create potent and potentially selective anticancer agents.
Biological and Pharmacological Activities of 2 Hydroxymethyl 6 Methoxy 1,4 Benzoquinone and Its Analogues
Antioxidant and Free Radical Scavenging Capabilities
Benzoquinones are recognized for their roles in various biological processes, partly due to their redox properties. researchgate.netnih.gov The antioxidant capacity of these compounds is a key area of investigation. Analogues such as 2-methoxy-1,4-benzoquinone function as redox catalysts, capable of influencing the concentration of reactive oxygen species like hydrogen peroxide. biosynth.com The antioxidant activity of hydroquinone (B1673460) derivatives has been characterized in multiple studies, showing their ability to scavenge free radicals. nih.gov For instance, the hydroquinone trisaccharide isolated from wheat germ has demonstrated notable antioxidant capacity in tests measuring the capture of the ABTS radical cation. nih.gov
Research indicates that the introduction of hydroxyl groups onto the benzoquinone ring significantly enhances its antioxidant potential. researchgate.netnih.gov Hydroxylated derivatives of dimethoxy-1,4-benzoquinone (OHBQs) have been shown to be stronger radical scavengers compared to their parent benzoquinone compounds (BQs). nih.gov These hydroxylated forms can be created through the substitution of methoxy (B1213986) groups under certain conditions and are stable under physiological conditions. researchgate.net This enhanced scavenging ability is significant because such hydroxylated quinones can appear as biosynthetic intermediates or as products of enzymatic reactions within biological systems. nih.gov The unstable enol structure in some derivatives is considered a key factor for this antioxidant activity. rsc.org Studies using electron spin resonance spectroscopy have confirmed that various related compounds can effectively scavenge multiple types of free radicals, including superoxide (B77818) and hydroxyl radicals. nih.gov
Anti-inflammatory Efficacy
Derivatives of the benzoquinone structure have demonstrated significant anti-inflammatory effects. researchgate.net Analogues such as certain 1,4-naphthoquinone (B94277) derivatives can inhibit inflammation induced by lipopolysaccharide (LPS). nih.gov This inhibition is associated with the suppression of key inflammatory mediators. For example, 2′-hydroxy-4′,6′-dimethoxychalcone, a related analogue, effectively inhibits the production of nitric oxide (NO) and suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines. nih.gov Furthermore, these compounds can reduce the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov
A critical mechanism underlying the anti-inflammatory action of certain benzoquinone analogues is the inhibition of the NLRP3 inflammasome. usc.edunih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18. researchgate.netresearchgate.net
The compound 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMQ), an active component found in fermented wheat germ, has been shown to specifically target and inhibit this pathway. usc.edunih.gov Research has demonstrated that DMQ effectively inhibits the activation of both the canonical and non-canonical NLRP3 inflammasome in mouse bone marrow-derived macrophages and human monocytic cells. nih.gov Mechanistically, DMQ significantly blocks the crucial interaction and binding between the NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD) proteins, which is a necessary step for inflammasome assembly and activation. nih.gov This inhibitory action on the NLRP3 inflammasome has been shown to alleviate septic shock in mouse models, significantly reducing IL-1β levels in serum and peritoneal fluid and prolonging survival. nih.gov
Antimicrobial and Antifungal Spectrum of Activity
Benzoquinone analogues and related structures are known to possess a broad spectrum of antimicrobial activity, effective against various pathogens. researchgate.net The non-glycosylated forms of 2-methoxy-p-benzoquinone and 2,6-dimethoxy-p-benzoquinone, for instance, exhibit known antimicrobial effects. researchgate.net The activity extends to different classes of compounds, including anthraquinones, which have shown efficacy against both bacteria and fungi. nih.govnih.gov The mechanism of action for related naphthoquinones is often attributed to the generation of reactive oxygen species and interference with cellular redox cycles. eur.nl
Detailed studies have quantified the effectiveness of benzoquinone analogues against specific bacterial and yeast strains. Derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. researchgate.netmdpi.com For example, 2-methoxy-1,4-naphthoquinone (B1202248) has demonstrated very good bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori, with efficacy comparable to the standard antibiotic amoxicillin. nih.gov Similarly, 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) has shown significant activity against a panel of clinical bacterial isolates and the yeast Cryptococcus neoformans. researchgate.net In antifungal screening, 2-acylbenzohydroquinone derivatives were found to be more potent than their naphthohydroquinone counterparts, with 2-octanoylbenzohydroquinone being particularly active against Candida species and filamentous fungi. mdpi.com
Table 1: Antimicrobial and Antifungal Activity of Benzoquinone Analogues Create an interactive table where users can sort and filter the data.
| Compound/Analogue | Target Organism | Measured Activity | Source |
|---|---|---|---|
| 2-methoxy-1,4-naphthoquinone | Helicobacter pylori (resistant strains) | MIC: 0.156–0.625 µg/mL; MBC: 0.313–0.625 µg/mL | nih.gov |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Pseudomonas aeruginosa | Zone of Inhibition: 10-20 mm | researchgate.net |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Salmonella spp., Proteus spp., S. aureus | Zone of Inhibition: 10-20 mm | researchgate.net |
| 2,5-dihydroxy-3-methyl-1,4-benzoquinone | Cryptococcus neoformans | Zone of Inhibition: 10-20 mm | researchgate.net |
| 2-octanoylbenzohydroquinone | Candida krusei | MIC: 2 µg/mL | mdpi.com |
| 2-octanoylbenzohydroquinone | Candida spp. & Filamentous Fungi | MIC: 2 to 16 µg/mL | mdpi.comresearchgate.net |
Antitumor and Anticancer Properties
The anticancer potential of benzoquinone derivatives is a significant area of pharmacological research. researchgate.net Quinones are a class of bioactive compounds recognized for their potential use in anticancer chemotherapy. researchgate.net Specifically, 2,6-dimethoxy-1,4-benzoquinone has been reported to exert strong in vitro cytotoxicity against various human tumor cell lines. researchgate.net The anticancer activity of these compounds often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For example, Norhierridin B, a demethylated hydroquinone analogue, demonstrated a potent growth-inhibitory effect on a panel of human tumor cell lines, including aggressive triple-negative breast cancer cells, which was associated with cell cycle arrest and apoptosis. nih.gov
Another analogue, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), was shown to be cytotoxic to several human cancer cell lines, with particular sensitivity observed in SMMC-7721 liver cancer cells. nih.gov Treatment with DMC led to chromatin condensation and fragmentation, which are characteristic features of apoptosis. nih.gov Similarly, the synthetic analogue 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (B1214436) (CV-6504) exhibited profound anti-tumor activity against established murine adenocarcinomas that are typically resistant to standard cytotoxic agents. nih.gov
Table 2: Antitumor Activity of Benzoquinone Analogues Create an interactive table where users can sort and filter the data.
| Compound/Analogue | Cancer Cell Line / Model | Key Findings | Source |
|---|---|---|---|
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatocellular Carcinoma) | Most sensitive of 6 lines tested; IC50 = 32.3 µM; Induced apoptosis. | nih.gov |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa, SPC-A-1, 95-D, GBC-SD | Showed cytotoxic influence. | nih.gov |
| 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (CV-6504) | MAC13, MAC26 (Murine Adenocarcinoma) | Effectively suppressed tumor growth. | nih.gov |
| 2,3,5-trimethyl-6-(3-pyridylmethyl)-1,4-benzoquinone (CV-6504) | MAC16 (Cachexia-inducing Adenocarcinoma) | Reversed cachexia and showed optimal antitumor activity. | nih.gov |
| Norhierridin B (demethylated hydroquinone) | MDA-MB-231, SKBR3, MDA-MB-468 (Breast Cancer) | Potent growth inhibitory effect; induced cell cycle arrest and apoptosis. | nih.gov |
Generation of Reactive Oxygen Species (ROS) in Cancer Cells
Benzoquinones and their derivatives are known to participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). While direct studies on 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone are limited, research on its analogues provides insight into this mechanism. For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a chalcone (B49325) with structural similarities, has been shown to trigger apoptosis in multi-drug resistant human hepatocellular carcinoma cells (BEL-7402/5-FU) predominantly through a mitochondria-dependent pathway that involves the enhancement of ROS generation. nih.gov
Elevated ROS levels are a common feature in many cancer cells, contributing to tumor development and progression. mdpi.comresearchgate.net However, this dependency on ROS also presents a vulnerability. Most chemotherapeutic agents function by further increasing ROS levels, which can overwhelm the cancer cells' antioxidant defenses and induce cell death. mdpi.com The ability of benzoquinone analogues to enhance ROS production suggests a potential mechanism for their anticancer effects, turning a pro-tumorigenic element into a lethal one. nih.gov
Induction of Apoptotic Cell Death
A significant body of research points to the potent pro-apoptotic activity of compounds structurally related to this compound. These analogues have been demonstrated to induce programmed cell death in a variety of cancer cell lines.
Norhierridin B, a demethylated hydroquinone analogue, displayed a strong growth inhibitory effect on several human tumor cell lines, including triple-negative breast cancer cells (MDA-MB-231, SKBR3, and MDA-MB-468). nih.gov This effect was associated with the induction of cell cycle arrest and apoptosis. nih.gov Further investigation into its mechanism in MDA-MB-231 cells revealed that norhierridin B interfered with p53 transcriptional targets, leading to increased levels of p21, Bax, and MDM2, and decreased levels of the anti-apoptotic protein Bcl-2. nih.gov
Similarly, the chalcone analogue 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been extensively studied for its apoptosis-inducing capabilities. In human cervical cancer cell lines (C-33A, HeLa, and SiHa), DMC exhibited significant antiproliferative activity. semanticscholar.org In HeLa cells, DMC treatment led to a three- to four-fold increase in apoptotic cell death compared to untreated cells. semanticscholar.org The mechanism in multi-drug resistant BEL-7402/5-FU cells was found to be mediated by the PI3K/AKT signaling pathway and involved an increase in p53 levels. nih.gov
The table below summarizes the apoptotic effects of DMC on HeLa cells compared to conventional chemotherapy drugs.
| Compound | Exposure Time (hours) | Percentage of Apoptotic Cells (%) |
| DMC | 24 | 29.22 ± 0.73 |
| DMC | 48 | 50.50 ± 4.58 |
| Doxorubicin | 48 | 55.63 ± 2.35 |
| Cisplatin | 48 | 25.42 ± 4.93 |
| 5-Fluorouracil | 48 | 26.36 ± 0.60 |
| Data derived from studies on HeLa cervical cancer cells. semanticscholar.org |
DNA Cross-linking Activity
Quinones represent a class of compounds known for their ability to be bioreductively activated to form potent DNA alkylating agents that can cause DNA cross-links. incanthera.com This activity is a cornerstone of many anticancer therapies. The analogue RH1 (2,5-diaziridinyl-3-hydroxymethyl-6-methyl-1,4-benzoquinone) is activated by the enzyme NQO1, which is often overexpressed in tumors, into a potent cytotoxic agent that cross-links DNA. incanthera.com In primary human tumor cultures, RH1 was shown to induce significantly higher levels of DNA cross-links at lower doses compared to mitomycin C or cisplatin. incanthera.com
Another related compound, 2,6-dimethoxy-1,4-benzoquinone (DMBQ), formed from the interaction of the drug dimethophrine with nitrite (B80452), has been identified as a direct-acting genotoxic chemical. researchgate.netnih.gov Studies showed that DMBQ caused a dose-dependent increase in DNA fragmentation in V79 cells and in various tissues of rats treated with the compound. researchgate.netnih.gov These DNA lesions were found to be promutagenic, as demonstrated by the induction of 6-thioguanine (B1684491) resistance in V79 cells. nih.gov The ability of these benzoquinone analogues to damage DNA underscores a key mechanism for their potential cytotoxicity and anticancer activity. researchgate.netnih.gov
Antiproliferative and Antimetabolic Effects
Analogues of this compound have demonstrated significant antiproliferative and antimetabolic activities across a range of cancer models.
Norhierridin B, a synthetic hydroquinone, exhibited potent growth inhibitory effects against a panel of human tumor cell lines. nih.gov Its efficacy was notably higher than its methylated precursor, hierridin B, highlighting how small structural modifications can dramatically enhance antitumor activity. nih.gov
Table: Growth Inhibitory Activity (IC₅₀) of Norhierridin B and Related Compounds
| Compound | HT-29 (Colon) | MDA-MB-231 (Breast) | A375 (Melanoma) |
| Norhierridin B | 1.8 ± 0.1 µM | 1.4 ± 0.1 µM | 1.9 ± 0.1 µM |
| Hierridin B | 100.2 µM | > 100 µM | > 100 µM |
| Data represents the concentration required to inhibit cell growth by 50%. nih.gov |
Other related quinones have also shown promise. 2-methoxy-1,4-naphthoquinone, isolated from Impatiens balsamina, has reported anticancer activities. nih.gov Additionally, compounds isolated from plants of the Rhus genus, which are rich in phenolic and flavonoid compounds, are known for a variety of biological activities, including anticancer effects. researchgate.net An anthraquinone (B42736) analogue, 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone, isolated from Prismatomeris fragrans, showed cytotoxicity against breast cancer (BC) and small cell lung cancer (NCI-H187) cell lines. nih.gov
Metabolic and Biosynthetic Pathway Involvement
Role in Ubiquinone Biosynthesis Pathway
The benzoquinone ring is a fundamental structure in cellular bioenergetics, most notably as the core of ubiquinone, also known as Coenzyme Q (CoQ). The biosynthesis of ubiquinone is a highly conserved, multi-step process that occurs in mitochondria. The core structure of this compound is closely related to key intermediates in this pathway.
The biosynthesis of CoQ begins with a 4-hydroxybenzoate (B8730719) precursor, which undergoes a series of modifications including prenylation, decarboxylation, hydroxylations, and methylations. nih.gov An important intermediate in this pathway is 2-polyprenyl-6-methoxy-1,4-benzoquinone. For example, in E. coli, 2-octaprenyl-6-methoxy-1,4-benzoquinol is a substrate for the UbiE methyltransferase, which adds a methyl group to the C3 position of the ring. Following this, the intermediate undergoes further hydroxylation and methylation to become ubiquinone.
The structural similarity of this compound to these vital biosynthetic intermediates suggests that it could potentially interact with or modulate the enzymes involved in the CoQ pathway.
Anti-adipogenic Effects
Recent research has uncovered the potential for benzoquinone derivatives to influence adipogenesis, the process of pre-adipocyte differentiation into mature fat cells. This has implications for the management of obesity and related metabolic disorders.
A close analogue, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), has been shown to inhibit the differentiation of 3T3-L1 pre-adipocytes. nih.govmedchemexpress.com This anti-adipogenic effect is mediated through the regulation of key signaling pathways. DMBQ was found to upregulate the phosphorylation of AMP-dependent protein kinase (AMPK) and attenuate the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov The activation of AMPK and inhibition of mTORC1 are known to suppress the expression of critical adipogenic transcription factors.
Table: Effect of 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) on Adipogenic Markers
| Marker | Effect of DMBQ Treatment | Pathway Involvement |
| PPARγ | Significantly Reduced Expression | Key adipogenic transcription factor |
| C/EBPα | Significantly Reduced Expression | Key adipogenic transcription factor |
| Adipocyte protein 2 (aP2) | Significantly Reduced Expression | Fatty acid binding protein |
| Fatty Acid Synthase (FAS) | Significantly Reduced Expression | Lipogenic enzyme |
| AMPK Phosphorylation | Upregulated | Energy sensing, inhibits adipogenesis |
| mTORC1 Activity | Attenuated | Promotes cell growth and proliferation |
| Findings are based on studies in 3T3-L1 and mouse embryonic fibroblast cells. nih.gov |
The study concluded that DMBQ suppresses adipogenesis, highlighting its potential for further investigation in animal models for anti-obesity effects. nih.gov The broader class of quinones has also been screened for anti-adipogenic actions, with compounds like purpurin (B114267) (an anthraquinone) showing the ability to decrease adipocyte differentiation. nih.govnih.gov This suggests that the benzoquinone scaffold is a promising starting point for developing agents that can modulate fat cell development.
Modulation of Skeletal Muscle Mass and Myoblast Differentiation
Recent studies have highlighted the significant impact of benzoquinone derivatives on skeletal muscle health. One prominent analogue, 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), has been shown to increase skeletal muscle mass and enhance physical performance. nih.govresearchgate.net Research indicates that DMBQ promotes the differentiation of myoblasts, the precursor cells of muscle fibers, and induces muscle hypertrophy. nih.govresearchgate.net
The mechanism underlying these effects involves the activation of key signaling pathways. DMBQ has been found to increase the phosphorylation of protein kinase B (AKT) and the mammalian target of rapamycin (mTOR), central regulators of protein synthesis and cell growth. nih.govresearchgate.net This activation leads to an increase in myotube size and the expression of myosin heavy chain (MHC), a critical protein component of muscle fibers. nih.govresearchgate.net Furthermore, DMBQ enhances mitochondrial function by increasing the levels of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis. researchgate.net This results in improved maximal respiration and spare respiratory capacity in muscle cells. researchgate.net
In animal models, supplementation with DMBQ has been observed to increase skeletal muscle weight and the size of muscle fibers. researchgate.net This is accompanied by improvements in grip strength and running distance, demonstrating a tangible enhancement of muscle function. researchgate.net The expression of various MHC isoforms, including MHC1, MHC2A, and MHC2B, is also upregulated in skeletal muscle following DMBQ administration. researchgate.net
Another related compound, 4-hydroxy-3-methoxy cinnamic acid (ferulic acid), has also been shown to accelerate the differentiation of C2C12 mouse skeletal muscle cells. nih.gov This compound promotes myoblast differentiation through the activation of the AKT and ERK1/2 signaling pathways. nih.gov
Table 1: Effects of 2,6-Dimethoxy-1,4-benzoquinone on Skeletal Muscle
| Parameter | Effect | Mechanism |
| Myoblast Differentiation | Increased | Activation of AKT/mTOR signaling |
| Myotube Size | Increased | Upregulation of Myosin Heavy Chain (MHC) |
| Mitochondrial Function | Enhanced | Increased PGC1α expression |
| Skeletal Muscle Mass | Increased | Hypertrophy of muscle fibers |
| Physical Performance | Improved | Increased grip strength and endurance |
Electron Transfer Modulation and Redox Potential
Benzoquinones are well-known for their involvement in electron transfer reactions, a fundamental process in many biological systems. atamanchemicals.com The redox properties of these compounds, including this compound, are central to their biological activities.
The analogue 2,6-dimethoxy-1,4-benzoquinone (DMOBQ) has been shown to effectively catalyze the oxidation of ascorbate (B8700270) (vitamin C). nih.gov This process involves the transfer of an electron from ascorbate to the quinone, leading to the formation of a semiquinone radical. nih.gov This catalytic cycle results in significant oxygen consumption. nih.gov
Furthermore, ascorbate has been demonstrated to stimulate the activity of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide (NO), a key signaling molecule in the vasculature. nih.gov This stimulation occurs rapidly through the modulation of the enzyme's phosphorylation status. nih.gov Specifically, ascorbate can lead to an increase in the phosphorylation of AMP-activated protein kinase (AMPK), which in turn influences eNOS activity. nih.gov In the presence of ascorbate, nitrite can also enhance the production of NO, particularly under conditions of stimulated neuronal activity. mdpi.com Studies have shown that ascorbic acid can catalyze the production of NO from nitrite ions, a reaction that is enhanced at lower pH levels. researchgate.net
Hydroxylated derivatives of dimethoxy-1,4-benzoquinone have been identified as redox-switchable ligands for earth-alkaline metals, such as calcium. researchgate.netnih.govcapes.gov.br These compounds can exist in both oxidized and reduced states and are stable under physiological conditions. researchgate.netnih.gov Their ability to bind to metal ions can be controlled by their redox state, a property that could have significant implications in biological systems where both quinones and metal ions play crucial roles. researchgate.netnih.govcapes.gov.br These hydroxylated benzoquinones are also noted to be potent radical scavengers. researchgate.netnih.gov
The electron transfer kinetics of quinones at electrode surfaces, which can serve as a model for cell membranes, are influenced by various factors. Studies on glassy carbon electrodes have shown that the rate of electron transfer for catechols and hydroquinones is dependent on their adsorption to the surface. ualberta.ca The redox potential of quinones is also influenced by the pH of the surrounding medium. researchgate.net At a physiological pH of 7, semiquinones exist in their anionic form and readily participate in electron transfer reactions, which can accelerate the rate of electron transfer. researchgate.net
Other Biological Activities
Derivatives of 1,4-naphthoquinones, which share a structural similarity with benzoquinones, have a long history of investigation for their antimalarial properties. nih.gov More recently, derivatives of 4-nerolidylcatechol, a natural product, have shown promising antiplasmodial activity. nih.gov For instance, 1,2-O,O-Diacetyl-4-nerolidylcatechol has been found to inhibit the formation of hemozoin, a crucial detoxification product for the malaria parasite, and to disrupt the biosynthesis of essential isoprenoids in Plasmodium falciparum. nih.gov While the direct antimalarial activity of this compound is not extensively documented in the provided context, the known activity of related quinone compounds suggests a potential area for future research.
Haustorial Inducing Factor Activity in Parasitic Plants
The development of a specialized invasive organ, the haustorium, is a critical step in the life cycle of parasitic plants belonging to the Orobanchaceae family. This process is initiated by chemical signals, known as haustorium-inducing factors (HIFs), released from the roots of host plants. Among the most potent of these factors are quinones and phenolics.
While direct studies on this compound are not extensively documented in available literature, significant research has been conducted on its close analogue, 2,6-dimethoxy-p-benzoquinone (DMBQ). DMBQ was first identified in the root extracts of sorghum and is a highly effective HIF for a wide range of parasitic plants, including those from the Striga, Agalinis, Triphysaria, and Phtheirospermum genera. frontiersin.orgnih.gov In some species, such as Phelipanche ramosa, DMBQ can induce haustoria, although it may require higher concentrations. biorxiv.org
The haustorium-inducing activity of benzoquinones is species-dependent. For instance, in studies involving broomrape species, p-benzoquinone showed stronger activity than DMBQ in Orobanche minor and Phelipanche ramosa. mdpi.com The response to these quinones is also concentration-dependent, with maximal haustorium formation in Triphysaria species observed at DMBQ concentrations between 10 and 100 μM. nih.gov Concentrations above this range have been noted to cause necrosis in the root tips. nih.gov
The mechanism of action for these quinone HIFs is linked to their redox potential. frontiersin.org Upon perception by the parasitic plant, a signaling cascade is initiated, involving quinone oxidoreductases, which ultimately leads to the morphological changes that form the haustorium. mdpi.com It is hypothesized that the production of reactive oxygen species (ROS) by the parasitic plant plays a role in the conversion of phenolic compounds from the host into active quinones like DMBQ. frontiersin.org
Table 1: Haustorial Inducing Activity of Benzoquinone Analogues in Parasitic Plants
| Compound | Parasitic Plant Species | Observed Effect | Concentration for Max. Effect | Reference |
|---|---|---|---|---|
| 2,6-dimethoxy-p-benzoquinone (DMBQ) | Striga, Agalinis, Triphysaria, Phtheirospermum | Haustorium Induction | 10-100 μM (Triphysaria) | frontiersin.orgnih.govnih.gov |
| p-benzoquinone | Orobanche minor, Phelipanche ramosa | Haustorium Induction | Not specified | mdpi.com |
| 2,6-dimethoxy-p-benzoquinone (DMBQ) | Phelipanche ramosa | Haustorium Induction | >500 µM | biorxiv.org |
Growth Factor-like Effects on Cells and Tissues
Benzoquinone derivatives have demonstrated activities that mimic growth factors in various biological systems. Research on analogues of this compound has revealed significant effects on both the nervous system and muscle tissue.
Studies have shown that 1,4-benzoquinone (B44022) and its derivatives can act as potent stimulators of nerve growth factor (NGF) synthesis and secretion in cultured mouse astroglial cells. nih.gov This suggests a potential role for certain benzoquinones in neuronal health and regeneration. The structural characteristics of the benzoquinone molecule, such as the nature of any side chains, can influence this stimulatory effect. nih.gov
In the context of muscle tissue, the analogue 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) has been found to increase skeletal muscle mass and enhance physical performance in animal models. nih.govresearchgate.net Treatment with DMBQ led to an increase in the size of muscle fibers and myotubes. nih.govresearchgate.net This hypertrophic effect is mediated through the regulation of key signaling pathways, specifically the AKT/mTOR pathway, which is central to muscle protein synthesis. nih.govresearchgate.net Furthermore, DMBQ was observed to improve mitochondrial function within muscle cells, contributing to enhanced cellular respiration. nih.govresearchgate.net
Table 2: Growth Factor-like Effects of Benzoquinone Analogues
| Compound | Cell/Tissue Type | Biological Effect | Mechanism of Action | Reference |
|---|---|---|---|---|
| 1,4-benzoquinone derivatives | Mouse astroglial cells | Stimulation of Nerve Growth Factor (NGF) synthesis | Not fully elucidated | nih.gov |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) | Skeletal muscle cells (in vivo and in vitro) | Increased muscle mass and performance | Regulation of AKT/mTOR signaling, enhanced mitochondrial function | nih.govresearchgate.net |
Inhibition of Photosynthesis
Benzoquinone derivatives are recognized for their ability to interfere with photosynthetic processes, particularly the electron transport chain. While specific data for this compound is limited, the activities of related compounds provide insight into this inhibitory function.
The primary target for many photosynthesis-inhibiting herbicides is photosystem II (PS II). mdpi.comnih.gov Benzoquinone analogues can act as inhibitors of electron flow at or near the plastoquinone (B1678516) binding sites within PS II. annualreviews.orgresearchgate.net This disruption of the photosynthetic electron transport chain effectively blocks the production of ATP and the fixation of carbon dioxide, leading to the inhibition of plant growth. nih.gov
Research on various synthetic benzoquinone derivatives has demonstrated their efficacy as photosynthesis inhibitors. researchgate.net For example, certain 5-hydroxy- and 5-chloro-6-alkyl-1,4-benzoquinones have been shown to completely inhibit water-dependent electron transport in chloroplasts. nih.gov The inhibitory activity of these compounds is often related to their structural similarity to plastoquinone, allowing them to compete for binding sites on the proteins of the PS II complex. nih.gov The lipophilicity and electronic properties of the substituents on the benzoquinone ring are critical factors that determine the inhibitory potency of these compounds. nih.gov
Table 3: Photosynthesis Inhibition by Benzoquinone Analogues
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Benzoquinone analogues | Photosystem II (PS II) | Interfere with oxidation of plastoquinone | annualreviews.org |
| 5-hydroxy- and 5-chloro-6-alkyl-1,4-benzoquinones | Photosystem II (PS II) | Inhibit electron transport prior to electron donation from the ascorbate-dichlorophenolindophenol couple | nih.gov |
| p-benzoquinone derivatives | Photosystem II (PS II) | Inhibit the electron transport chain | researchgate.net |
| N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides | Photosystem II (PS II) | Inhibit PET by binding to the QB binding niche on the D1 protein | nih.gov |
Molecular Mechanisms of Action and Cellular Targets
Enzymatic Bioreduction Pathways
The biological activity of many quinone-based compounds is dependent on their enzymatic reduction to hydroquinones. This bioreductive activation is a critical step that can lead to either detoxification or the generation of cytotoxic agents. Several enzyme systems are capable of catalyzing quinone reduction, primarily through one- or two-electron transfer mechanisms.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in the metabolism of quinones. nih.gov It uniquely catalyzes the direct two-electron reduction of a wide array of quinone substrates to their more stable hydroquinone (B1673460) form, using either NADH or NADPH as an electron donor. nih.govuniprot.org This two-electron reduction mechanism is significant because it bypasses the formation of unstable and highly reactive semiquinone radicals, which can participate in redox cycling and generate oxidative stress. uniprot.org
The activation of therapeutic quinones by NQO1 is a key strategy in enzyme-directed cancer therapy, as NQO1 levels are often significantly elevated in various human tumors. nih.gov While direct studies on the interaction between NQO1 and 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone are not extensively documented, research on analogous compounds provides insight. For instance, the bioreductive agent RH1 (2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone), which also possesses a hydroxymethyl group on the quinone ring, is known to be activated by NQO1. nih.gov However, studies with RH1 in human colon and breast cancer cells suggested that the constitutive levels of NQO1 in these cells were already sufficient for maximum activation, and further induction of the enzyme did not enhance the compound's antitumor activity. nih.gov This indicates a potential therapeutic window for NQO1-activated compounds.
Table 1: Role of NQO1 in the Activation of Bioreductive Quinone Agents
| Enzyme | Mechanism | Substrate Class | Biological Outcome |
|---|
| NQO1 | Obligatory two-electron reduction | Quinones | Bypasses semiquinone formation, leading to stable hydroquinones. Can result in detoxification or activation of antitumor agents. nih.govuniprot.org |
In contrast to the two-electron reduction by NQO1, other enzymes such as Cytochrome P450 Reductase and NADH Cytochrome b5 Reductase can also metabolize quinones, often through one-electron transfer pathways.
Cytochrome P450 Reductase (POR) is a membrane-bound flavoprotein located in the endoplasmic reticulum. It is essential for transferring electrons from NADPH to all microsomal cytochrome P450 (CYP) enzymes. nih.govwikipedia.org These CYP enzymes are central to the Phase I metabolism of a vast number of xenobiotics, including many drugs. nih.gov POR can reduce quinones to semiquinone radicals, which can then be further reduced to hydroquinones or undergo redox cycling with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species (ROS). This process can contribute to cellular damage and cytotoxicity. In silico studies on the related compound 2-methyl-5-methoxy-1,4-benzoquinone have explored its interaction with the cytochrome P450 isoform CYP3A4, suggesting that methoxy-substituted benzoquinones are substrates for this system. researchgate.net
NADH Cytochrome b5 Reductase is another flavoprotein involved in electron transfer reactions. It can reduce cytochrome b5 and other substrates, participating in various metabolic processes including fatty acid metabolism and drug metabolism. Like POR, it can contribute to the one-electron reduction of quinones, potentially leading to the generation of oxidative stress.
The balance between one-electron reduction by enzymes like POR and two-electron reduction by NQO1 can determine whether the metabolic processing of a quinone results in detoxification or bioactivation.
Signal Transduction Pathway Modulation
While direct evidence for the effects of this compound on major signaling pathways is not prominent in existing literature, studies on the closely related compound 2,6-Dimethoxy-1,4-benzoquinone (B191094) (DMBQ) provide significant insights into how this class of molecules can modulate cellular signaling. It is important to note that DMBQ and this compound are distinct molecules, though they share a core structure.
The AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. nih.gov Research conducted on the related compound DMBQ has demonstrated its ability to modulate this pathway. In studies using C2C12 muscle cells, DMBQ was found to increase the phosphorylation of both AKT and the mammalian target of rapamycin (B549165) (mTOR). nih.govresearchgate.net This activation is a critical step in promoting muscle protein synthesis and inducing skeletal muscle hypertrophy. avemar.com The downstream effectors of mTOR, such as the p70 ribosomal protein S6 kinase (S6K), were also phosphorylated following DMBQ treatment. researchgate.net Conversely, in other cell types like 3T3-L1 preadipocytes, DMBQ has been shown to attenuate the activity of mTOR complex 1 (mTORC1), highlighting a potential cell-type-specific effect. nih.gov
Table 2: Reported Effects of the Related Compound 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) on AKT/mTOR Signaling
| Cell Line | Effect of DMBQ | Downstream Target | Observed Outcome | Reference |
|---|---|---|---|---|
| C2C12 Myoblasts | Increased phosphorylation of AKT and mTOR | p70S6K | Increased myotube size and muscle protein synthesis | nih.gov, researchgate.net |
| 3T3-L1 Preadipocytes | Attenuated mTORC1 activity | - | Suppression of adipogenesis | nih.gov |
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov Activation of AMPK typically occurs in response to an increase in the cellular AMP:ATP ratio. nih.gov Studies on the related compound DMBQ have shown that it can upregulate the phosphorylation of AMPK in 3T3-L1 adipocytes. nih.gov This activation of AMPK contributes to the anti-adipogenic effects of DMBQ, in part by inhibiting downstream anabolic pathways. nih.gov
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that promotes the expression of genes involved in lipogenesis, or the synthesis of fatty acids and triglycerides. nih.gov Inhibition of SREBP-1c is a therapeutic strategy for conditions associated with excess lipid accumulation, such as non-alcoholic fatty liver disease. nih.gov Research has demonstrated that the related compound DMBQ inhibits the mature form of SREBP-1c in 3T3-L1 adipocytes. nih.gov This action, likely downstream of AMPK activation, leads to a reduction in the expression of adipogenic transcription factors and enzymes involved in fat synthesis, ultimately contributing to the suppression of adipocyte differentiation. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) |
| 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1) |
| 2-methyl-5-methoxy-1,4-benzoquinone |
| NAD(P)H (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced) |
| NADH (Nicotinamide adenine dinucleotide, reduced) |
| ATP (Adenosine triphosphate) |
Interaction with Cellular Macromolecules
DNA Interaction and Covalent Adduct Formation
There is currently no published scientific research or data available that specifically describes the interaction between this compound and DNA, nor are there any reports on the formation of covalent adducts with this particular compound.
Protein Binding and Enzyme Inhibition (e.g., thioredoxin reductase, soybean lipoxygenase)
Specific data on the protein binding profile of this compound is not available in the current scientific literature. Furthermore, there are no studies that have evaluated its potential inhibitory activity against enzymes such as thioredoxin reductase or soybean lipoxygenase.
This significant gap in the literature underscores the need for future research to elucidate the biochemical properties and potential biological activities of this compound. Such studies would be crucial to understanding its mechanism of action and determining any potential therapeutic or toxicological relevance.
Structure Activity Relationship Sar and Quantitative Structure Property Relationship Qspr Studies
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for investigating the properties of benzoquinone derivatives at a molecular level. These methods allow for the prediction of molecular geometries, reactivities, and interactions with biological targets, offering insights that are often difficult to obtain through experimental means alone.
A key application of DFT in this context is the calculation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chemrxiv.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity; a smaller gap generally correlates with higher chemical reactivity. mdpi.com These DFT-derived energy values are effective descriptors for predicting the behavior of benzoquinones. chemrxiv.org Furthermore, analyses such as Molecular Electrostatic Potential (MEP) can be used to identify reactive sites on the molecule, pinpointing regions susceptible to electrophilic or nucleophilic attack. mdpi.com
| Descriptor | Significance | Reference |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | chemrxiv.org |
| LUMO Energy | Indicates electron-accepting ability. | chemrxiv.org |
| HOMO-LUMO Gap (Eg) | A smaller gap suggests higher chemical reactivity. | mdpi.com |
| Molecular Electrostatic Potential (MEP) | Predicts reactive sites for electrophilic and nucleophilic attack. | mdpi.com |
Molecular modeling techniques, particularly molecular docking, are employed to simulate the interaction between a ligand, such as a benzoquinone derivative, and the binding site of a biological receptor. researchgate.netresearchgate.net These simulations predict the preferred orientation of the ligand within the receptor's active site and estimate the strength of the binding affinity. For instance, in-silico docking studies have been used to evaluate the interaction of methoxy-benzoquinone derivatives with enzymes like cytochrome P450-3A4, providing insights into their potential metabolic pathways and inhibitory activity. researchgate.net
Correlation of Structural Descriptors with Biological Activity
The biological effects of 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone are governed by specific structural features. By systematically modifying these features and observing the resulting changes in activity, researchers can establish clear correlations.
The type and position of substituent groups on the benzoquinone ring have a profound impact on biological potency. mdpi.com Studies on various quinone derivatives have demonstrated that both the electronic nature (electron-donating or electron-withdrawing) and the steric properties of substituents are critical. nih.gov
For example, the addition of methoxy (B1213986) (-OCH₃) and hydroxymethyl (-CH₂OH) groups to the quinone core, as seen in the subject compound, significantly alters its properties. Research on related compounds has shown that the presence and placement of methoxy groups can influence antioxidant activity and cytotoxicity. mdpi.com In some classes of compounds, methoxy groups can decrease antioxidant potential compared to hydroxyl groups. mdpi.com The position of substitution (ortho, meta, or para) can lead to substantial changes in molecular properties and, consequently, biological activity. nih.gov Furthermore, QSAR studies on related naphthoquinones have revealed that biological activity is often highly dependent on the hydrophobicity imparted by various substituents. nih.govresearchgate.net
| Substituent Feature | General Effect on Biological Activity/Property | Reference |
|---|---|---|
| Hydroxyl (-OH) vs. Methoxy (-OCH₃) Groups | Hydroxyl groups can increase antioxidant activity, while methoxy groups may have an opposing effect. | mdpi.com |
| Substituent Position (ortho, meta, para) | The position significantly alters electronic and steric properties, thereby changing potency. | nih.gov |
| Hydrophobicity | Hydrophobicity, influenced by substituents, is a key determinant of activity for many quinones. | nih.govresearchgate.net |
| Electron-donating/-withdrawing Nature | Modulates the electronic character and reactivity of the quinone ring system. | nih.gov |
Many of the biological actions of quinones are mediated through redox reactions. researchgate.net The redox potential of a compound, which measures its tendency to accept or donate electrons, can therefore be directly related to its physiological effects. researchgate.net Electronic descriptors, often calculated using DFT, provide a quantitative measure of a molecule's electronic character and are strongly correlated with its redox potential.
The HOMO and LUMO energy levels are direct indicators of a molecule's ability to participate in redox chemistry. chemrxiv.org Other global reactivity parameters, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a more comprehensive framework for assessing reactivity. mdpi.com The electrophilicity index, in particular, measures a molecule's capacity to accept electrons, which is a key aspect of its behavior as an oxidizing agent. mdpi.com QSPR models are frequently developed to establish a mathematical relationship between these calculated electronic descriptors and experimentally measured redox potentials, allowing for the prediction of this crucial property for new or untested benzoquinone derivatives. chemrxiv.orgresearchgate.net
The three-dimensional conformation of a molecule, defined by its bond lengths, bond angles, and torsion angles, is critical for its interaction with biological targets. In some cases, the biological activity of a molecule is triggered by a specific conformational change induced upon binding to its receptor. nih.gov This phenomenon, termed "shape-dependent catalysis," highlights the importance of molecular flexibility and specific torsion angles. nih.gov A molecule may remain relatively inert until it adopts a specific conformation upon binding, which then activates its functional groups. nih.gov
Atomic charges, which describe the distribution of electron density across the molecule, dictate the nature of its intermolecular interactions, such as hydrogen bonds and van der Waals forces. rsc.org These non-covalent interactions are fundamental to the molecular recognition process between the benzoquinone and its biological target. The precise arrangement of partial positive and negative charges on the atoms of this compound determines its ability to form stable complexes with receptors, ultimately governing its biological response.
Analytical and Research Methodologies in the Study of 2 Hydroxymethyl 6 Methoxy 1,4 Benzoquinone
In Vitro Cellular Assays
In vitro assays provide a controlled environment to observe the direct effects of a compound on living cells, offering critical insights into its potential biological significance.
Cell Viability and Growth Inhibition Studies (e.g., MTT, soft agar (B569324) assays)
A primary step in characterizing a compound's bioactivity is to determine its effect on cell viability and proliferation.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. nih.govatcc.org Viable cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. abcam.com The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active, living cells. nih.gov This is measured by recording the absorbance at a specific wavelength (typically around 570 nm). nih.govabcam.com This method is fundamental for determining the concentration-dependent cytotoxic or cytostatic effects of a compound. atcc.org
Soft Agar Assay: To assess anchorage-independent growth, a hallmark of cellular transformation and malignancy, the soft agar colony formation assay is employed. case.edu This technique measures the ability of cells to proliferate and form colonies in a semi-solid medium, mimicking a condition where they are not attached to a solid surface. case.edu Cells are suspended in a soft agar medium and plated over a firmer base agar layer. After a period of incubation, the number and size of colonies formed are quantified, often with the aid of a stain like crystal violet or a tetrazolium dye. case.edubiologics-inc.com A reduction in colony formation in the presence of a test compound indicates an inhibition of this key tumorigenic trait.
| Assay Type | Parameter Measured | Typical Endpoint | Interpretation |
|---|---|---|---|
| MTT Assay | Metabolic Activity | IC₅₀ (Half-maximal inhibitory concentration) | Concentration of compound that reduces cell viability by 50%. |
| Soft Agar Assay | Anchorage-Independent Growth | Number and size of colonies | Indicates effect on tumorigenic potential. |
Apoptosis and Cell Cycle Analysis (e.g., Annexin V, caspase activation)
To understand whether a compound induces programmed cell death (apoptosis), specific assays are used to detect its characteristic biochemical and morphological changes.
Annexin V Assay: One of the earliest signs of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. illinois.educreative-bioarray.com The Annexin V assay leverages the high affinity of the Annexin V protein for PS. numberanalytics.comkumc.edu By using a fluorescently labeled Annexin V, typically detected via flow cytometry, researchers can identify and quantify early-stage apoptotic cells. numberanalytics.comresearchgate.net This assay is often paired with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations. illinois.educreative-bioarray.com
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. illinois.edu The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a central event in the apoptotic cascade. illinois.edu Assays are available to measure the activity of these specific caspases. These can be colorimetric or fluorometric, often using a substrate that, when cleaved by the active caspase, releases a detectable signal. An increase in caspase-3 activity, for example, is a strong indicator that a compound has induced apoptosis.
| Assay Type | Parameter Measured | Typical Endpoint | Interpretation |
|---|---|---|---|
| Annexin V/PI Staining | Phosphatidylserine exposure & membrane integrity | Percentage of cells in each quadrant (viable, early/late apoptotic, necrotic) | Quantifies the mode of cell death induced. |
| Caspase Activity Assay | Activity of specific caspase enzymes (e.g., Caspase-3) | Fold change in enzyme activity vs. control | Confirms activation of the apoptotic pathway. |
DNA Damage Assessment (e.g., Comet-X assay)
The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive technique for detecting DNA damage in individual eukaryotic cells. springernature.comnih.gov Following treatment with a potential genotoxic agent, cells are embedded in agarose (B213101) on a microscope slide and then lysed. researchgate.net Electrophoresis under alkaline conditions allows broken DNA fragments to migrate away from the nucleus, forming a "comet tail." nih.govresearchgate.net The intensity and length of the tail, relative to the head, are proportional to the amount of DNA damage. researchgate.net This assay can detect single- and double-strand breaks as well as alkali-labile sites. springernature.com The in vivo version of the comet assay has been validated and can be applied to various animal tissues. nih.gov
Enzyme Activity Measurements (e.g., NQO1 activity, kinase assays)
Compounds can exert their effects by modulating the activity of specific enzymes. Measuring these changes is key to understanding their mechanism of action.
NQO1 Activity: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial cytoprotective enzyme that catalyzes the two-electron reduction of quinones, protecting cells from oxidative stress and electrophilic attack. nih.govabcam.com Given that 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone is a quinone, its interaction with NQO1 is of significant interest. NQO1 activity can be measured spectrophotometrically. researchgate.net Assays often involve providing cell lysates with a substrate (like menadione) and an electron donor (like NADH). abcam.comcreativebiomart.net The NQO1-mediated reduction of the substrate then leads to a color change in a reporter dye, which can be quantified. abcam.comcreativebiomart.net The specificity of the reaction is confirmed by using an NQO1 inhibitor, such as dicoumarol. abcam.comabcam.com
Molecular Biology Techniques
These techniques delve deeper into the cellular machinery, examining the expression and modification of proteins that regulate cellular processes.
Protein Expression and Phosphorylation Analysis (e.g., Western blotting)
Western blotting, or immunoblotting, is a widely used and powerful technique to detect and quantify the expression levels of specific proteins within a complex mixture, such as a cell lysate. nih.govpnrjournal.com The process involves three main steps: separation, transfer, and detection. patsnap.com First, proteins are separated by size using gel electrophoresis. patsnap.com Next, they are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF). patsnap.comabcam.com Finally, the membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is linked to a detection enzyme or fluorophore, is then used to recognize the primary antibody, generating a signal that can be visualized and quantified. pnrjournal.com
This technique is invaluable for determining if a compound like this compound alters the expression levels of key proteins involved in pathways like apoptosis (e.g., Bcl-2, Bax) or cell cycle control (e.g., cyclins, CDKs). Furthermore, by using antibodies specific to phosphorylated forms of proteins, Western blotting can reveal changes in the activation state of signaling kinases, providing detailed mechanistic insights. abcam.com
Gene Expression Profiling (e.g., Quantitative real-time PCR)
Quantitative real-time PCR (qPCR) is a crucial technique for understanding how a compound affects biological processes at the molecular level by measuring changes in gene expression. nih.govgene-quantification.de While specific qPCR studies on this compound are not extensively documented in the provided search results, the methodologies applied to structurally similar compounds, such as 2,6-Dimethoxy-1,4-benzoquinone (B191094) (DMBQ), offer a clear blueprint for such research.
In studies of DMBQ, a compound closely related to this compound, qPCR was utilized to assess its impact on skeletal muscle. nih.gov Researchers performed these analyses on C2C12 cells, a mouse myoblast cell line, and on skeletal muscle tissue from C57BL/6 mice. nih.gov The primary goal was to investigate the expression of genes related to myogenesis (muscle formation) and mitochondrial biogenesis. nih.gov For instance, DMBQ treatment was found to increase the protein levels of peroxisome proliferator-activated receptor gamma coactivator 1 alpha (PGC1α), a key regulator of mitochondrial biogenesis. nih.gov This type of analysis provides insight into the compound's mechanism of action at the cellular level. The Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines are followed to ensure the reliability and transparency of such experimental results. nih.govgene-quantification.de
Spectroscopic and Spectrometric Characterization
The precise identification and structural elucidation of a chemical compound are paramount. Spectroscopic and spectrometric techniques are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the detailed structure of organic molecules. researchgate.net For benzoquinones, ¹H NMR and ¹³C NMR spectra provide definitive information about the arrangement of atoms. researchgate.netnih.gov The chemical shifts observed in an NMR spectrum are indicative of the chemical environment of each nucleus, allowing for the precise mapping of the molecule's structure. researchgate.net For example, the ¹H NMR chemical shift of a methoxy (B1213986) (-OCH₃) group typically appears as a singlet, and its position can help determine its location on the aromatic ring. researchgate.net Heteronuclear Multiple-Bond Correlation (HMBC) experiments can further reveal connections between protons and carbons that are separated by two or three bonds, which is particularly useful for assigning quaternary carbons. researchgate.net
While a specific NMR spectrum for this compound is not provided in the search results, data for analogous compounds illustrates the utility of this technique.
Interactive Table: Representative NMR Data for Benzoquinone Scaffolds
| Compound Name | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |
| 2-methoxy-6-pentadecyl-1,4-benzoquinone | ¹H | 3.82 | s | nih.gov |
| 2-methyl-5-methoxy-1,4-benzoquinone | ¹H | 3.81 | - | researchgate.net |
| 2-methoxy-6-pentadecyl-1,4-benzoquinone | ¹³C | 55.3 | - | nih.gov |
| 2-methyl-5-methoxy-1,4-benzoquinone | ¹³C | 56.38 | - | researchgate.net |
Note: 's' denotes a singlet multiplicity. This table is illustrative of typical chemical shifts for methoxy groups in similar benzoquinone structures.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying compounds within a mixture and for studying their metabolism. nih.govresearchgate.net
For instance, the analysis of 2-Methoxy-6-Methyl-1,4-Benzoquinone has been performed using GC-MS. nih.gov In the context of metabolite profiling, high-resolution mass spectrometry (HRESIMS) coupled with liquid chromatography can identify a wide range of metabolites in biological samples. researchgate.net This approach was used to identify 77 metabolites in an extract of Urospermum picroides, demonstrating the technique's capacity to profile complex mixtures. researchgate.net Such methodologies could be applied to track the metabolic fate of this compound in biological systems. The Human Metabolome Database contains predicted GC-MS spectra for related compounds like 2-Hexaprenyl-6-methoxy-1,4-benzoquinone, which can serve as a reference for identification. hmdb.ca
In Vivo Efficacy and Pharmacodynamic Evaluation
Translating in vitro findings to a whole-organism context requires in vivo studies, which are essential for evaluating the therapeutic potential and pharmacodynamics of a compound.
Animal models, particularly rodent models, are frequently used to assess the physiological effects of a compound. nih.gov Research on the related compound 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) in C57BL/6 mice provides a strong example of this approach. nih.gov In these studies, mice were fed a diet containing DMBQ for seven weeks, after which various physiological parameters were measured to determine the compound's effect on skeletal muscle mass and performance. nih.gov
Key findings from these studies included a significant increase in skeletal muscle weight and fiber size in the DMBQ-treated group compared to the control group. nih.gov Furthermore, functional improvements were observed, such as increased grip strength and enhanced running distance on an accelerating treadmill. nih.gov These results demonstrate the potential of DMBQ to improve muscle function and provide a framework for how the in vivo efficacy of this compound could be evaluated.
Interactive Table: In Vivo Effects of 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) in Animal Models
| Parameter | Observation in DMBQ-treated Group | Biological Implication | Reference |
| Skeletal Muscle Weight | Increased compared to control | Potential for muscle mass enhancement | nih.gov |
| Skeletal Muscle Fiber Size | Increased compared to control | Indicates muscle hypertrophy | nih.gov |
| Grip Strength | Increased | Improved muscle strength | nih.gov |
| Treadmill Running Distance | Increased | Enhanced physical performance and endurance | nih.gov |
Future Research Directions and Therapeutic Potential of 2 Hydroxymethyl 6 Methoxy 1,4 Benzoquinone
Development of Novel Therapeutic Agents Based on 2-Hydroxymethyl-6-methoxy-1,4-benzoquinone Scaffolds
The 1,4-benzoquinone (B44022) core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. The structural features of this compound, specifically the hydroxyl and methoxy (B1213986) substitutions, offer opportunities for the rational design of new therapeutic agents. For instance, the general class of quinones is known for its antitumor properties, often activated under the hypoxic conditions characteristic of solid tumors. nih.gov This suggests that derivatives of this compound could be explored as bioreductive anticancer drugs.
Research into related benzoquinone structures provides a roadmap for such endeavors. A notable example is the development of RH1, a derivative of a related methyl-substituted benzoquinone, which acts as a DNA alkylating agent and has entered clinical trials. scbt.com The synthesis and evaluation of various alkyl-substituted derivatives of primin (B192182) (2-methoxy-6-n-pentyl-1,4-benzoquinone) have also demonstrated the potential to generate compounds with significant antitumor activity and reduced toxicity. nih.gov Furthermore, computational studies on the benzoquinoline chemical space have shown that these molecules can be derivatized to target enzymes like topoisomerase II and ATP synthase, which are crucial in both bacterial and cancer cells. nih.gov These examples underscore the potential of using the this compound scaffold as a starting point for creating a new generation of targeted therapies.
Elucidation of Undiscovered Biological Activities and Target Pathways
While this compound is known to enhance electron transfer processes, its full spectrum of biological activities and the specific molecular pathways it modulates remain largely uncharted territories. scbt.com The inherent reactivity of the quinone ring, which can undergo redox cycling and act as a Michael acceptor, suggests a wide range of potential biological targets. mdpi.com This reactivity can lead to the generation of reactive oxygen species (ROS) and the modification of cellular nucleophiles such as proteins and DNA, which can have both cytotoxic and cytoprotective effects depending on the cellular context. mdpi.com
Future research should aim to identify the specific proteins and signaling pathways that interact with this compound. For example, related quinone compounds have been shown to possess antimicrobial and anti-inflammatory properties. nih.gov Investigating whether this compound shares these activities could open up new therapeutic applications. A related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), has been found to have a hepatoprotective effect by inhibiting the secretion of high-mobility group box 1 (HMGB1), a key mediator of inflammation. nih.gov Exploring similar mechanisms for this compound could reveal novel anti-inflammatory potential. The study of related compounds like 2,6-Dimethoxy-1,4-benzoquinone (B191094) (DMBQ) has revealed its ability to increase skeletal muscle mass and performance by modulating the AKT/mTOR signaling pathway and enhancing mitochondrial function, suggesting a potential role in addressing muscle atrophy. nih.gov
Optimization of Synthetic Pathways for Scalable Production
The translation of any promising compound from the laboratory to clinical and commercial applications hinges on the development of efficient and scalable synthetic methods. While vendor information indicates the availability of this compound for research purposes, future therapeutic development will necessitate robust and cost-effective production processes. scbt.comalfa-chemistry.com
Comprehensive Pharmacological Profiling and Preclinical Evaluation
A thorough understanding of a compound's pharmacological profile is a prerequisite for its advancement as a therapeutic candidate. For this compound, this would involve a comprehensive evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacokinetic and pharmacodynamic characteristics. Currently, detailed preclinical data for this specific compound is limited in the public domain.
In silico tools can provide initial predictions of a compound's properties. For instance, the analysis of a related compound, 2-methyl-5-methoxy-1,4-benzoquinone, involved computational predictions of its lipophilicity (log P) and half-maximal inhibitory concentration (IC50) to assess its bioavailability. researchgate.net Similar in silico modeling for this compound could guide further experimental studies.
Subsequent in vitro and in vivo studies would be necessary to validate these predictions. Preclinical evaluation of the related compound RH1 involved investigating its cellular accumulation, DNA cross-linking ability, and cellular toxicity in various cancer cell lines. scbt.com Similar rigorous preclinical testing for this compound would be essential to establish its efficacy and safety profile.
Exploration of Synergistic Effects with Existing Therapeutic Modalities
Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects compared to monotherapy. A promising avenue of future research for this compound is the investigation of its potential synergistic effects when used in combination with existing therapeutic agents, particularly in the context of cancer treatment.
The redox properties of quinones suggest that they could potentially enhance the efficacy of chemotherapeutic drugs that are susceptible to the cellular redox state. For example, by modulating the intracellular levels of reactive oxygen species, this compound could sensitize cancer cells to the cytotoxic effects of certain chemotherapy agents. Furthermore, if the compound is found to inhibit specific cellular pathways, it could be combined with drugs that target complementary pathways, leading to a more potent and durable therapeutic response. Systematic screening of this compound in combination with a panel of approved anticancer drugs against various cancer cell lines would be a logical first step in exploring this potential.
Integration into Advanced Systems Biology and Metabolomics Research
The advent of systems biology and metabolomics has revolutionized our ability to understand the complex interplay of molecules within a biological system. Integrating this compound into these advanced research frameworks could provide a holistic view of its biological effects and uncover novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the primary enzymatic targets and metabolic roles of 2-hydroxymethyl-6-methoxy-1,4-benzoquinone in redox biochemistry?
- Methodological Answer : The compound interacts with redox-active enzymes such as 1,2,4-benzenetriol dehydrogenase and hydroxybenzoquinone reductase, acting as a substrate or product depending on the reaction direction . To study its metabolic role, researchers should:
- Use in vitro enzyme assays with purified proteins under controlled redox conditions (e.g., NAD(P)H/NAD(P)+ ratios).
- Monitor reaction progress via UV-Vis spectroscopy (quinones exhibit distinct absorbance peaks near 260–300 nm) .
- Validate substrate specificity using structural analogs (e.g., 2,5-dihydroxy-1,4-benzoquinone) to compare kinetic parameters (, ) .
Q. How can this compound be synthesized, and what are the critical reaction conditions?
- Methodological Answer : Key synthetic routes include:
- Oxidation of substituted hydroquinones : Use hydrogen peroxide with an acidic catalyst (e.g., HSO) to oxidize 6-methoxy-2-hydroxymethyl-hydroquinone. Reaction efficiency depends on pH (optimal range: 2–4) and temperature (25–40°C) .
- Thiele-Winter acetoxylation : React 1,4-benzoquinone derivatives with acetic anhydride in acidic conditions, followed by hydrolysis to introduce hydroxyl/methoxy groups .
- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using H/C NMR (quinone carbonyls appear at ~180–190 ppm) .
Q. What analytical techniques are most effective for studying the redox properties of this compound?
- Methodological Answer :
- Cyclic voltammetry (CV) : Determine redox potentials () in non-aqueous solvents (e.g., acetonitrile) with a Ag/AgCl reference electrode. The compound’s hydroxyl and methoxy substituents lower compared to unsubstituted 1,4-benzoquinone .
- Electron paramagnetic resonance (EPR) : Detect semiquinone radical intermediates generated during one-electron reductions (e.g., with ascorbate) .
- LC-MS/MS : Track redox cycling products (e.g., hydroquinone or dimerized species) in biological matrices .
Advanced Research Questions
Q. How can conflicting data on the dual role of this compound as both a substrate and inhibitor in enzymatic assays be resolved?
- Methodological Answer : Contradictions may arise from:
- Concentration-dependent effects : Perform dose-response experiments (0.1–100 µM) to identify inhibitory thresholds.
- Redox state variability : Pre-reduce the compound (e.g., with NaSO) to test hydroquinone vs. quinone forms .
- Enzyme isoform specificity : Compare activity across homologs (e.g., bacterial vs. mammalian hydroxybenzoquinone reductases) .
- Data Analysis : Use Michaelis-Menten kinetics with nonlinear regression to distinguish competitive vs. noncompetitive inhibition patterns .
Q. What experimental strategies can elucidate the role of this compound in reactive oxygen species (ROS) generation?
- Methodological Answer :
- Hydroxyl radical (·OH) detection : Employ spin-trapping agents (e.g., DMPO) with EPR to identify radicals formed via Fenton-like reactions or quinone-HO interactions .
- Cellular assays : Use fluorescent probes (e.g., DCFH-DA) in HEK293 or SH-SY5Y cells to quantify ROS under physiologically relevant conditions (e.g., 1–10 µM quinone) .
- Computational modeling : Predict redox potentials and HOMO-LUMO gaps using DFT (e.g., B3LYP/6-31G*) to correlate structure with ROS activity .
Q. How can the compound’s potential as a catalyst in aerobic oxidation reactions be optimized?
- Methodological Answer :
- Substrate scope analysis : Test catalytic efficiency in oxidizing diverse substrates (e.g., benzylic amines, thiols) under O atmosphere.
- Co-catalyst screening : Pair with transition metals (e.g., Cu(II)) or organocatalysts to enhance turnover rates .
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps (e.g., H-atom abstraction vs. electron transfer) .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in reported redox potentials for substituted 1,4-benzoquinones?
- Key Factors :
- Solvent effects : Compare potentials in identical solvents (e.g., water vs. acetonitrile) to avoid misinterpretation .
- Reference electrode calibration : Standardize against SHE (standard hydrogen electrode) for cross-study consistency .
- Substituent electronic effects : Use Hammett σ constants to predict substituent impacts on .
Q. What strategies validate the environmental relevance of microbial degradation pathways for this compound?
- Approaches :
- Metagenomic profiling : Identify quinone reductase genes in soil/water microbiomes using shotgun sequencing .
- Isotope labeling : Track C-labeled quinone degradation products in microbial cultures via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
